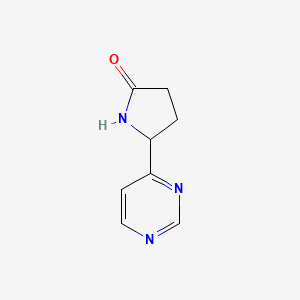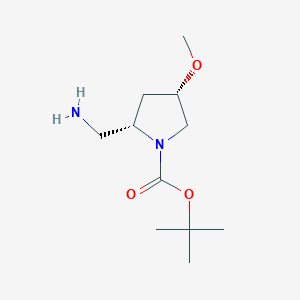
(4-(Difluoromethoxy)cyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Difluoromethoxy)cyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O2 It features a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)cyclohexyl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
(4-(Difluoromethoxy)cyclohexyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the difluoromethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of (4-(Difluoromethoxy)cyclohexyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学研究应用
(4-(Difluoromethoxy)cyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-(Difluoromethoxy)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
相似化合物的比较
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the difluoromethoxy group.
(4,4-Difluorocyclohexyl)methanol: Similar structure but with different substitution patterns.
属性
分子式 |
C8H14F2O2 |
|---|---|
分子量 |
180.19 g/mol |
IUPAC 名称 |
[4-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h6-8,11H,1-5H2 |
InChI 键 |
QXXSSMYOUVKGHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CO)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)









